molecular formula C24H23F6N5O B1504874 (3R)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-3-[[(1R)-1-phenylethyl]amino]-4-(2,4,5-trifluorophenyl)-1-butanone

(3R)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-3-[[(1R)-1-phenylethyl]amino]-4-(2,4,5-trifluorophenyl)-1-butanone

Cat. No.: B1504874
M. Wt: 511.5 g/mol
InChI Key: SSZKHYNLDAUWPS-RHSMWYFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-[®-1-Phenylethylamino]-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine-7-yl]-4-(2,4,5-trifluorophenyl)-1-butanone is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including an amino group, trifluoromethyl group, and a triazolopyrazine ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-[®-1-Phenylethylamino]-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine-7-yl]-4-(2,4,5-trifluorophenyl)-1-butanone typically involves multi-step organic reactions. The process may start with the preparation of the triazolopyrazine ring, followed by the introduction of the trifluoromethyl group and the phenylethylamino group. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts or reagents.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

®-3-[®-1-Phenylethylamino]-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine-7-yl]-4-(2,4,5-trifluorophenyl)-1-butanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, ®-3-[®-1-Phenylethylamino]-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine-7-yl]-4-(2,4,5-trifluorophenyl)-1-butanone can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a candidate for drug design and development.

Medicine

In medicine, ®-3-[®-1-Phenylethylamino]-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine-7-yl]-4-(2,4,5-trifluorophenyl)-1-butanone may be investigated for its pharmacological properties, including its potential as an anti-inflammatory, anti-cancer, or anti-viral agent.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of ®-3-[®-1-Phenylethylamino]-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine-7-yl]-4-(2,4,5-trifluorophenyl)-1-butanone involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or electrostatic forces, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **®-3-[®-1-Phenylethylamino]-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine-7-yl]-4-(2,4,5-trifluorophenyl)-1-butanone
  • **(S)-3-[(S)-1-Phenylethylamino]-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine-7-yl]-4-(2,4,5-trifluorophenyl)-1-butanone
  • **®-3-[®-1-Phenylethylamino]-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine-7-yl]-4-(2,4,5-difluorophenyl)-1-butanone

Uniqueness

The uniqueness of ®-3-[®-1-Phenylethylamino]-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine-7-yl]-4-(2,4,5-trifluorophenyl)-1-butanone lies in its specific combination of functional groups and stereochemistry. The presence of the trifluoromethyl group and the triazolopyrazine ring imparts unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C24H23F6N5O

Molecular Weight

511.5 g/mol

IUPAC Name

(3R)-3-[[(1R)-1-phenylethyl]amino]-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one

InChI

InChI=1S/C24H23F6N5O/c1-14(15-5-3-2-4-6-15)31-17(9-16-10-19(26)20(27)12-18(16)25)11-22(36)34-7-8-35-21(13-34)32-33-23(35)24(28,29)30/h2-6,10,12,14,17,31H,7-9,11,13H2,1H3/t14-,17-/m1/s1

InChI Key

SSZKHYNLDAUWPS-RHSMWYFYSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N[C@H](CC2=CC(=C(C=C2F)F)F)CC(=O)N3CCN4C(=NN=C4C(F)(F)F)C3

Canonical SMILES

CC(C1=CC=CC=C1)NC(CC2=CC(=C(C=C2F)F)F)CC(=O)N3CCN4C(=NN=C4C(F)(F)F)C3

Origin of Product

United States

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